4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
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Description
4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, due to its structural complexity, is of interest in synthetic organic chemistry, particularly in the synthesis of γ-butyrolactones, quinoxalines, and azauracils. These compounds are derived from 4-aryl-2-oxobutanoic acids, showing the versatility of 4-oxobutanoic acid derivatives in synthesizing biologically active molecules (Labib et al., 1988). Another study discusses the conformational analysis of a new type of alpha-amino acid analogue of the amino acid antibiotic furanomycin, illustrating the use of 4-oxobutanoic acid derivatives in creating conformationally restricted amino acid analogues (Avenoza et al., 2010).
Biologically Active Compound Synthesis
A novel method for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids demonstrates the potential of 4-oxobutanoic acid derivatives in medicinal chemistry, particularly in anti-inflammatory drug design (Igidov et al., 2022). This study highlights the intramolecular cyclization capabilities of these compounds and their pronounced anti-inflammatory activity, providing a basis for further exploration in therapeutic applications.
Material Science Applications
In the field of materials science, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the potential for optical gating in nanofluidic devices. The compound has been utilized as a photolabile protecting group, illustrating how modifications to the 4-oxobutanoic acid structure can enable the control of ionic species transport in aqueous solutions through synthetic ion channels upon UV light irradiation (Ali et al., 2012).
Photoreactions and Sustainable Material Synthesis
Furfural-derived diacid prepared through photoreaction demonstrates the utility of 4-oxobutanoic acid derivatives in sustainable material synthesis. The study showcases the preparation of cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid from furfural-derived compounds, which could serve as a unique building block in creating biobased polymers and cross-linkers for epoxy resins, highlighting the compound's role in developing sustainable materials (Wang et al., 2018).
Properties
IUPAC Name |
4-(2-cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-15(20)8-14(16(21)22)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJIGBHOMXMUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.